molecular formula C7H12O3 B591200 threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI) CAS No. 132748-46-0

threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI)

Cat. No.: B591200
CAS No.: 132748-46-0
M. Wt: 144.17
InChI Key: HTSLJNQJVVFIQA-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI): is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is a derivative of pentonic acid and features an anhydro bridge, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester typically involves the cyclization of a suitable precursor under specific conditions. One common method includes the reaction of a pentonic acid derivative with a dehydrating agent to form the anhydro bridge .

Industrial Production Methods: it is likely that large-scale synthesis would involve similar cyclization reactions, optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In industrial chemistry, this compound can be used in the production of polymers and other materials that require specific structural features .

Mechanism of Action

The mechanism of action for threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester involves its interaction with various molecular targets. The anhydro bridge and ester group allow it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts .

Comparison with Similar Compounds

Uniqueness: The presence of the anhydro bridge and the specific ester configuration make threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester unique.

Properties

CAS No.

132748-46-0

Molecular Formula

C7H12O3

Molecular Weight

144.17

IUPAC Name

methyl (2S,3R)-3-ethyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3/t5-,7-/m1/s1

InChI Key

HTSLJNQJVVFIQA-IYSWYEEDSA-N

SMILES

CCC1(C(O1)C(=O)OC)C

Synonyms

threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-3-C-methyl-, methyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.